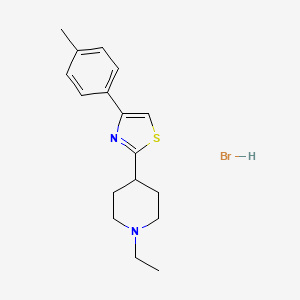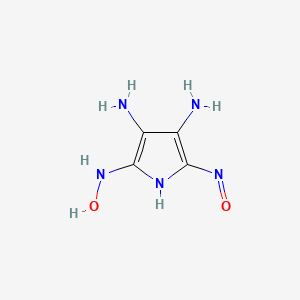
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide is a compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide typically involves the reaction of 4-methylbenzaldehyde with thioamide in the presence of a base to form the thiazole ring. The resulting thiazole is then reacted with 1-ethylpiperidine under acidic conditions to yield the final product. The hydrobromide salt is formed by treating the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole
- 2-(1-Methylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole
- 2-(1-Ethylpiperidin-4-yl)-4-(4-chlorophenyl)-1,3-thiazole
Uniqueness
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for certain applications.
Propiedades
Número CAS |
88654-52-8 |
|---|---|
Fórmula molecular |
C17H23BrN2S |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
2-(1-ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C17H22N2S.BrH/c1-3-19-10-8-15(9-11-19)17-18-16(12-20-17)14-6-4-13(2)5-7-14;/h4-7,12,15H,3,8-11H2,1-2H3;1H |
Clave InChI |
NFHWJQNIXOYGPV-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)





![3-{[(4-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14380511.png)





![1-Methyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380563.png)
